molecular formula C8H12N2O2 B6616107 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid CAS No. 1526758-60-0

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B6616107
CAS No.: 1526758-60-0
M. Wt: 168.19 g/mol
InChI Key: PIHVQGXFXRFWGB-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid typically involves the reaction of ethyl imidazole with propanoic acid under acidic conditions. One common method is to react ethylene glycol with imidazole in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkylated imidazole derivatives .

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Imidazolepropionic acid
  • 2-ethylimidazole
  • 3-ethylimidazole

Comparison

Compared to other imidazole derivatives, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-ethylimidazol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHVQGXFXRFWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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